molecular formula C22H25N3O4S B2355792 3-[[1-(2-Ethoxyphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one CAS No. 2380185-02-2

3-[[1-(2-Ethoxyphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one

Cat. No.: B2355792
CAS No.: 2380185-02-2
M. Wt: 427.52
InChI Key: ACSVVOFIGUEODA-UHFFFAOYSA-N
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Description

3-[[1-(2-Ethoxyphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the quinazolinone moiety, combined with the piperidine and sulfonyl groups, suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[1-(2-Ethoxyphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid. The piperidine ring is then introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazolinone intermediate.

The sulfonyl group is incorporated via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base like triethylamine. The final step involves the ethoxylation of the phenyl ring, which can be achieved using ethyl iodide or ethyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[[1-(2-Ethoxyphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone N-oxides.

    Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can reduce the quinazolinone ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride or triethylamine.

Major Products

    Oxidation: Quinazolinone N-oxides.

    Reduction: Reduced quinazolinone or desulfonylated products.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[[1-(2-Ethoxyphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity. The piperidine and sulfonyl groups may enhance binding affinity and specificity. Pathways involved could include inhibition of kinase enzymes or modulation of receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methylquinazolin-4-one and 6-chloroquinazolin-4-one share the quinazolinone core but differ in substituents, affecting their biological activity.

    Piperidine Derivatives: Compounds such as 4-piperidone and 1-benzylpiperidine have similar piperidine rings but lack the quinazolinone moiety.

    Sulfonyl Derivatives: Compounds like sulfonylureas and sulfonamides contain the sulfonyl group but differ in their overall structure.

Uniqueness

3-[[1-(2-Ethoxyphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one is unique due to the combination of the quinazolinone core, piperidine ring, and sulfonyl group, which together confer distinct pharmacological properties. This combination is not commonly found in other compounds, making it a valuable target for drug discovery and development.

Properties

IUPAC Name

3-[[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-2-29-20-9-5-6-10-21(20)30(27,28)25-13-11-17(12-14-25)15-24-16-23-19-8-4-3-7-18(19)22(24)26/h3-10,16-17H,2,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSVVOFIGUEODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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